Cas no 67580-65-8 (4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine)
4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-pyrrolidin-1-ylethyl)pyridine
- 4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine
- 4-(2-(Pyrrolidin-1-yl)-ethyl)-pyridin
- 4-(2-Pyrrolidino-aethyl)-pyridin
- 4-(2-pyrrolidino-ethyl)-pyridine
- 4-[2-(pyrrolidin-1-yl)ethyl]pyridine
- NSC-42776
- AKOS006227946
- DTXSID30285782
- SMR000038089
- Pyridine, 4-[2-(1-pyrrolidinyl)ethyl]-
- CS-0366221
- BDBM50372345
- YGK7RN9FSZ
- 4-(2-PYRROLIDINOETHYL)PYRIDINE
- SCHEMBL3993201
- Z53116267
- MLS000737070
- FT-0616561
- PD181599
- NSC42776
- 4-[2-(1-pyrrolidinyl)ethyl]pyridine
- 67580-65-8
- CHEMBL405070
- HMS2752A23
- 4-(2-(pyrrolidin-1-yl)ethyl)pyridine
- DB-073903
- STL324986
- pyridine, 4-[2-(N-pyrrolidinyl)ethyl]-
-
- Inchi: 1S/C11H16N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h3-4,6-7H,1-2,5,8-10H2
- InChI Key: GNJYGFKCUMGKOY-UHFFFAOYSA-N
- SMILES: N1(CCC2C=CN=CC=2)CCCC1
Computed Properties
- Exact Mass: 176.13100
- Monoisotopic Mass: 176.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 16.1A^2
Experimental Properties
- Color/Form: 。
- Density: 1.029
- Boiling Point: 120-124°C 4mm
- Flash Point: 121.6°C
- Refractive Index: 1.542
- PSA: 16.13000
- LogP: 1.65780
- Solubility: 。
4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine Security Information
- Hazard Statement: Corrosive
-
Hazardous Material Identification:
4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T650580-250mg |
4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine |
67580-65-8 | 250mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T650580-500mg |
4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine |
67580-65-8 | 500mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T650580-2.5g |
4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine |
67580-65-8 | 2.5g |
$ 340.00 | 2022-06-02 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-261280-1 g |
4-(2-Tetrahydro-1H-pyrrol-1-ylethyl)pyridine, |
67580-65-8 | 1g |
¥542.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-261280-1g |
4-(2-Tetrahydro-1H-pyrrol-1-ylethyl)pyridine, |
67580-65-8 | 1g |
¥542.00 | 2023-09-05 |
4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine
Introduction to 4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine (CAS No. 67580-65-8)
4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine, a compound with the chemical identifier CAS No. 67580-65-8, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of this molecule, featuring a pyridine ring linked to a tetrahydro-1H-pyrrolone moiety, makes it a promising candidate for further exploration in drug discovery and development.
The synthesis and characterization of 4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine involve meticulous chemical methodologies that ensure high purity and yield. The presence of the tetrahydro-1H-pyrrolone group imparts unique electronic and steric properties to the molecule, which can be exploited in designing novel pharmacophores. Recent advancements in synthetic chemistry have enabled the development of more efficient routes for the preparation of this compound, facilitating its incorporation into various research and industrial applications.
In the realm of medicinal chemistry, 4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine has been investigated for its potential role in modulating biological pathways associated with neurological disorders. Studies have suggested that this compound may interact with specific receptors and enzymes, thereby influencing neurotransmitter release and receptor signaling. The pyridine ring, a common feature in many bioactive molecules, contributes to the compound's ability to bind effectively to target proteins. This interaction is crucial for the development of drugs that can selectively modulate physiological processes without unintended side effects.
Recent research has highlighted the importance of pyridine derivatives in the treatment of conditions such as depression, anxiety, and cognitive impairments. The unique structural features of 4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine make it an attractive scaffold for designing molecules that can interact with serotonin and dopamine receptors. These interactions are pivotal in managing symptoms associated with neurological disorders. Moreover, the tetrahydro-1H-pyrrolone group enhances lipophilicity, which can improve drug bioavailability and membrane permeability.
The pharmacokinetic properties of 4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for optimizing drug formulations and ensuring therapeutic efficacy. Advanced computational methods, such as molecular docking and pharmacophore modeling, have been employed to predict how this compound interacts with biological targets at the molecular level. Such computational approaches have significantly accelerated the drug discovery process by providing insights into potential binding modes and affinities.
Preclinical studies have demonstrated promising results regarding the safety and efficacy of 4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine in animal models. These studies have focused on evaluating its potential as an antidepressant and anxiolytic agent. The compound has shown favorable pharmacological profiles, including moderate affinity for relevant receptors and minimal toxicity at therapeutic doses. These findings have laid the groundwork for conducting human clinical trials to further validate its therapeutic potential.
The development of novel pharmaceuticals often involves iterative optimization of molecular structures to enhance potency and selectivity. In the case of 4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine, ongoing research aims to modify its structure to improve its pharmacological properties while minimizing side effects. Strategies such as structure-based drug design (SBDD) and fragment-based drug design (FBDD) are being employed to identify analogs with enhanced activity and reduced toxicity. These approaches leverage computational tools and experimental data to guide the design of next-generation compounds.
The industrial significance of 4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine cannot be overstated. Its synthesis represents a testament to the advancements in organic chemistry that enable the production of complex molecules with high precision. As pharmaceutical companies continue to invest in research and development, compounds like this one play a crucial role in expanding the arsenal of therapeutic agents available for treating various diseases. The versatility of pyridine derivatives makes them valuable tools for chemists and pharmacologists alike.
The future prospects for 4-(2-tetrahydro-1H-pyrrol-1-ylethyl)pyridine are bright, with ongoing studies exploring its potential applications beyond neurological disorders. Researchers are investigating its role in modulating inflammatory pathways and its potential as an anti-cancer agent. The compound's unique structural features make it a versatile scaffold that can be modified to target different disease mechanisms. As our understanding of biological systems continues to evolve, so too will our ability to harness molecules like this one for therapeutic purposes.
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